Sarizotan
Description
Historical Context of Preclinical Investigations
The development of Sarizotan, also known as EMD-128130, began in the late 1990s, initiated by the pharmaceutical company Merck KGaA. beilstein-journals.org Initially, the compound was explored for the treatment of schizophrenia. portico.org However, its primary path of preclinical and clinical development soon shifted to focus on its potential to treat dyskinesias, which are involuntary movements that occur as a common complication of long-term levodopa (B1675098) therapy in Parkinson's disease (PD). beilstein-journals.orgportico.orgnih.govwikipedia.org
Preclinical studies in various animal models of PD showed promising results, suggesting that this compound could reduce these motor complications. portico.orgnih.gov These early findings generated considerable interest in the compound. Later, the rights to this compound were licensed to Newron Pharmaceuticals, which pursued a new line of investigation into its efficacy for treating respiratory symptoms associated with Rett syndrome, a rare genetic neurodevelopmental disorder. beilstein-journals.orgedisongroup.com This new direction was prompted by compelling preclinical data from mouse models of the disease. edisongroup.comrettsyndromenews.com Despite promising results in animal studies for both Parkinson's disease and Rett syndrome, the compound ultimately failed to demonstrate sufficient efficacy in later-stage human clinical trials, leading to the discontinuation of its development. beilstein-journals.orgwikipedia.orgrettsyndromenews.com
Overview of this compound as a Neuroactive Compound
This compound is a chromane (B1220400) derivative that acts on multiple neurotransmitter systems within the central nervous system. portico.org Its activity is primarily defined by its interaction with specific serotonin (B10506) and dopamine (B1211576) receptors, which are critically involved in modulating motor control, mood, and cognitive functions.
This compound was identified as a compound with a dual mechanism of action. It is a selective 5-HT1A receptor full agonist and a dopamine D2-like receptor antagonist or partial agonist. portico.orgwikipedia.orgnih.govmdpi.com In vitro binding assays confirmed its high affinity for several key receptors.
The neurochemical profile shows that this compound has a high affinity for human dopamine D2, D3, and D4 receptors, as well as for 5-HT1A receptors. portico.org The inhibitory constant (IC50) for these receptors was found to be less than 6 nM, indicating potent binding. portico.org This multi-receptor profile suggested that this compound could influence both serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of movement disorders and other neurological conditions. portico.orgnih.gov
Table 1: Receptor Binding Affinity of this compound This interactive table summarizes the in vitro binding affinity of this compound for key human receptors.
| Receptor Subtype | Binding Affinity (IC50) | Receptor Action |
| 5-HT1A | < 6 nM | Full Agonist |
| Dopamine D2 | < 6 nM | Antagonist / Partial Agonist |
| Dopamine D3 | < 6 nM | Ligand |
| Dopamine D4 | < 6 nM | Ligand |
Academic and pharmaceutical research into this compound explored its therapeutic potential across a range of conditions based on its mechanism of action. The preclinical investigations were extensive and provided the foundational evidence for its progression into human trials.
Parkinson's Disease (PD) Dyskinesia: The primary focus of early preclinical development was on levodopa-induced dyskinesia (LID). In primate models of Parkinson's disease (MPTP-treated monkeys), this compound was shown to reduce choreiform dyskinesias by up to 90% without compromising the antiparkinsonian benefits of levodopa. portico.org Studies in rat models of PD also demonstrated that this compound effectively reduced abnormal involuntary movements. portico.org The antidyskinetic effects were attributed to its action as a 5-HT1A receptor agonist. portico.org
Rett Syndrome: A significant area of later preclinical research focused on Rett syndrome, a neurodevelopmental disorder where respiratory dysfunction, including frequent apneas, is a common and debilitating symptom. nus.edu.sgrettsyndromenews.com In multiple mouse models of Rett syndrome, this compound demonstrated a dramatic ability to reduce apnea (B1277953) by 70-85% and normalize irregular breathing patterns. edisongroup.comnih.govrettsyndromenews.combiospace.com These effects were linked to its 5-HT1A agonism, which is thought to modulate expiratory neurons. nih.gov The promising results in these genetic models prompted the investigation of this compound as a potential first-in-class treatment for the respiratory symptoms of Rett syndrome. rettsyndromenews.comcheckrare.com
Other Investigated Conditions: this compound was also investigated in preclinical models of tardive dyskinesia, another movement disorder. In these rat models, this compound was found to reduce repetitive jaw movements, an effect also thought to be mediated by its 5-HT1A receptor agonism. nih.gov
Table 2: Summary of Key Preclinical Research Findings for this compound This interactive table outlines the main findings from preclinical studies of this compound in various animal models.
| Condition Investigated | Animal Model | Key Findings |
| Levodopa-Induced Dyskinesia (LID) | MPTP-treated monkeys (Primate model of PD) | Reduced levodopa-induced choreiform dyskinesias by up to 90% without diminishing antiparkinsonian efficacy of levodopa. portico.org |
| Levodopa-Induced Dyskinesia (LID) | 6-OHDA-lesioned rats (Rat model of PD) | Effectively reduced abnormal involuntary movements, dystonia, and contralateral rotations associated with chronic levodopa therapy. portico.org |
| Respiratory Dysfunction in Rett Syndrome | Genetically modified mouse models of Rett Syndrome (mutant MECP2 gene) | Reduced apnea incidence by 70-85% and corrected irregular breathing patterns. edisongroup.comnih.govrettsyndromenews.com |
| Tardive Dyskinesia | Rat models of tardive dyskinesia | Dose-dependently reversed haloperidol-induced repetitive jaw movements. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMQJUJWSFOLY-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351862-32-3 | |
| Record name | Sarizotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351862-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarizotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarizotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SARIZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Pharmacological Mechanisms in Preclinical Models
Receptor Binding Affinity and Selectivity
Sarizotan's pharmacological profile is defined by its ability to bind with high affinity to certain subtypes of serotonin (B10506) and dopamine (B1211576) receptors.
Preclinical studies have consistently shown that this compound acts as a potent agonist at serotonin 5-HT1A receptors. nih.govontosight.aiglpbio.combiochempartner.com It demonstrates a high affinity for this receptor subtype. nih.govportico.org This agonistic activity at 5-HT1A receptors is a central feature of its mechanism of action. nih.govontosight.ai
This compound also exhibits affinity for dopamine D2, D3, and D4 receptors. nih.govportico.org It has been characterized as a dopamine D2 receptor antagonist or partial agonist. nih.govnih.gov Its binding affinity is highest for the D4 receptor, followed by the D3 and then the D2 receptor. nih.gov Some studies suggest that its functional effect at D2 receptors may vary, acting as a partial agonist depending on the existing level of dopaminergic activity. nih.govresearchgate.net
In vitro studies have quantified the binding affinity of this compound for various receptors, often expressed as IC50 values, which represent the concentration of a drug that inhibits a specific biological process by half. This compound has a high affinity for human 5-HT1A, D2, D3, and D4 receptors, with reported IC50 values of less than 6 nM. portico.org More specific IC50 values have been reported as 0.1 nM for the human 5-HT1A receptor, 17 nM for the human D2 receptor, 6.8 nM for the human D3 receptor, and 2.4 nM for the human D4.2 receptor. glpbio.combiochempartner.commedchemexpress.commedchemexpress.com
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Species | IC50 (nM) |
|---|---|---|
| 5-HT1A | Human | 0.1 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
| 5-HT1A | Rat | 6.5 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
| D2 | Human | 17 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
| D2 | Rat | 15.1 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
| D3 | Human | 6.8 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
| D4.2 | Human | 2.4 glpbio.combiochempartner.commedchemexpress.commedchemexpress.com |
Dopamine D2, D3, and D4 Receptor Interactions (Antagonism/Partial Agonism)
Intracellular Signaling and Signal Transduction Pathways
The binding of this compound to its target receptors initiates downstream intracellular signaling cascades that ultimately alter neuronal function.
As a 5-HT1A receptor agonist, this compound influences the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govresearchgate.netresearchgate.net The activation of 5-HT1A receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP. rsc.orgidrblab.net
This compound's agonism at presynaptic 5-HT1A autoreceptors leads to a reduction in the synthesis and release of serotonin. nih.govneurology.org This can result in a decreased firing rate of serotonergic neurons. rsc.org Furthermore, its interaction with dopamine receptors can modulate the release of dopamine. nih.gov For instance, it has been observed to increase the levels of dopamine metabolites in certain brain regions in rats. glpbio.commedchemexpress.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Serotonin |
An Examination of this compound's Preclinical Profile
This compound is a chemical compound that has been investigated for its potential therapeutic applications. This article delves into its molecular and pharmacological mechanisms as observed in preclinical models, focusing on its interactions with ion channels and its effects on key neurotransmitter systems.
Exploration of Other Ion Channel Interactions (e.g., hERG channels in cellular models)
This compound has been shown to be a potent inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel. nih.govfrontiersin.org In cellular models using Human Embryonic Kidney (HEK293) cells that stably express wild-type hERG, this compound demonstrated significant inhibition of the hERG current (IhERG). nih.gov
Research indicates that this compound's inhibition of IhERG is potent, with a reported half-maximal inhibitory concentration (IC50) of 183 nM. nih.gov This inhibition is dependent on the channel's gating process and requires intact inactivation. nih.gov Further investigation through mutagenesis and computational docking studies has identified specific amino acid residues within the hERG channel that are crucial for this compound binding. These include F557, S624, and Y652, with a less significant contribution from F656. nih.gov The interaction with these residues, particularly Y652 and F656 located on the pore-lining S6 helix, is a key determinant of drug binding within the hERG channel pore. nih.govfrontiersin.org
The functional consequence of this hERG channel blockade was observed in guinea-pig ventricular myocytes, where this compound inhibited the native rapid delayed rectifier potassium current (IKr) and led to a prolongation of the action potential duration (APD). nih.gov Specifically, at concentrations of 100 nM and 1 µM, this compound prolonged the APD90 by 14.1% and 29.8%, respectively. nih.gov This activity highlights the compound's potential to affect cardiac repolarization. nih.gov
Table 1: this compound Interaction with hERG Channels
| Parameter | Finding | Source |
|---|---|---|
| Cellular Model | Human Embryonic Kidney (HEK293) cells expressing wild-type hERG | nih.gov |
| IC50 for IhERG block | 183 nM | nih.gov |
| Key Binding Residues | F557, S624, Y652 (primary); F656 (weaker contribution) | nih.gov |
| Effect on APD90 (guinea-pig ventricular myocytes) | 14.1 ± 3.3% increase at 100 nM; 29.8 ± 3.1% increase at 1 µM | nih.gov |
| Mechanism | Contingent upon channel gating and intact inactivation | nih.gov |
Neurochemical Effects
Preclinical studies in rats have demonstrated that this compound, acting as a 5-HT1A receptor agonist, influences the serotonin (5-HT) system. nih.gov Administration of this compound led to a decrease in the accumulation of the serotonin precursor, 5-hydroxytryptophan (B29612) (5-HTP). nih.gov Concurrently, an increase in the levels of 5-HT metabolites was observed. nih.gov This profile is consistent with the activation of 5-HT1A autoreceptors, which regulate the synthesis and release of serotonin. nih.govneurology.org While direct measurements of serotonin level normalization in the brain of mouse models have been mentioned, specific quantitative data on precursor and metabolite levels from these models were not detailed in the provided search results. rettsyndromenews.com
This compound also exhibits a notable interaction with the dopamine (DA) system, acting as a ligand for D2, D3, and D4 receptors. nih.govresearchgate.net In intact rats, this compound increased the accumulation of the dopamine precursor dihydroxyphenylalanine (DOPA). nih.govresearchgate.net This was accompanied by a reduction in the levels of dopamine metabolites. nih.govresearchgate.net This suggests a dopamine antagonist-like profile in a normally functioning dopaminergic system. nih.gov
However, the effect of this compound on dopamine dynamics appears to be dependent on the state of the dopaminergic system. In reserpinized rats, higher doses of this compound were found to decrease the accumulation of the dopamine precursor. nih.gov This suggests that this compound may act as a partial agonist at D2 receptors, with its functional effect being influenced by the existing level of dopaminergic signaling. nih.gov
Table 2: Neurochemical Effects of this compound in Intact Rats
| Neurotransmitter System | Effect on Precursor | Effect on Metabolites | Source |
|---|---|---|---|
| Serotonin | Decreased 5-hydroxytryptophan (5-HTP) accumulation | Increased levels | nih.gov |
| Dopamine | Increased dihydroxyphenylalanine (DOPA) accumulation | Reduced levels | nih.govresearchgate.net |
The electrophysiological effects of this compound have been investigated in the context of serotonergic neurons located in the midbrain raphe nuclei. researchgate.net The dorsal raphe nucleus (DRN) is a primary source of serotonin in the brain, and the firing rate of its neurons is a key indicator of serotonergic tone. frontiersin.orgfrontiersin.orgbiorxiv.org
Studies involving electrophysiological recordings in the raphe nuclei of rats showed that this compound can significantly inhibit the firing rate of these serotonergic cells. researchgate.net A plasma concentration of 76 nM was associated with an approximately 60% inhibition of the firing rate, indicating a substantial activation of 5-HT1A autoreceptors. researchgate.net The activation of these autoreceptors leads to a reduction in the firing activity of serotonin neurons. neurology.orgnih.gov Other research has shown that dopaminergic degeneration can lead to an increased basal firing rate of serotonergic cells in parkinsonian models, a state that could potentially be modulated by agents like this compound. frontiersin.orgelifesciences.org
Preclinical Research Methodologies and Model Systems
In Vitro Experimental Paradigms
In vitro studies are a fundamental component of preclinical research, allowing for the investigation of a drug's interactions with biological targets and its metabolic fate in a controlled environment creative-biolabs.comnews-medical.net. These methods provide valuable data on receptor binding, enzyme interactions, and metabolic pathways before in vivo testing creative-biolabs.com.
Cell Culture Models for Receptor Characterization
Cell culture models are widely used to characterize the binding affinity and functional effects of compounds at specific receptors researchgate.netdrugbank.com. Studies using human D2-like dopamine (B1211576) receptors (D2S, D2L, D3, D4.2, and D4.4) individually expressed in the AtT-20 neuroendocrine cell line have been employed to evaluate sarizotan's activity nih.gov. This compound demonstrated different functional responses across these subtypes. Using the coupling of D2-like dopamine receptors to G-protein coupled inward rectifier potassium channels, this compound was found to be a full agonist at D3 and D4.4 receptors, with EC50 values of 5.6 nM and 5.4 nM, respectively nih.gov. It acted as a partial agonist at D2S, D2L, and D4.2 receptors, with EC50 values of 29 nM, 23 nM, and 4.5 nM, respectively nih.gov. Consistent with its partial agonist properties, this compound also acted as an antagonist at D2S and D2L receptors, with IC50 values of 52 nM and 121 nM, respectively nih.gov. Furthermore, utilizing the coupling of D2-like dopamine receptors to adenylyl cyclase, this compound was a full agonist at D2L, D3, D4.2, and D4.4 receptors (EC50 values of 0.51, 0.47, 0.48, and 0.23 nM, respectively) and a partial agonist at D2S receptors (EC50 of 0.6 nM) nih.gov.
This compound also exhibits high affinity for serotonin (B10506) 5-HT1A receptors nih.govoup.com. Binding affinity determinations at rat brain 5-HT1A receptors showed a pKi of 8.65 for this compound oup.com. Studies comparing binding affinity at 5-HT1A receptors with dopamine D2 receptors indicated that this compound has high affinity at 5-HT1A receptors oup.com.
Here is a table summarizing this compound's affinity and efficacy at different receptors based on the search results:
| Receptor Subtype (Human) | Functional Effect (GIRK Channels) | EC50/IC50 (nM) | Functional Effect (Adenylyl Cyclase) | EC50 (nM) | Binding Affinity (rat brain) | pKi |
| D2S | Partial Agonist/Antagonist | 29 (EC50), 52 (IC50) | Partial Agonist | 0.6 | - | - |
| D2L | Partial Agonist/Antagonist | 23 (EC50), 121 (IC50) | Full Agonist | 0.51 | - | - |
| D3 | Full Agonist | 5.6 | Full Agonist | 0.47 | - | - |
| D4.2 | Partial Agonist | 4.5 | Full Agonist | 0.48 | - | - |
| D4.4 | Full Agonist | 5.4 | Full Agonist | 0.23 | - | - |
| 5-HT1A | - | - | - | - | High affinity | 8.65 oup.com |
Human Liver Microsome Studies for Metabolic Pathway Elucidation
Human liver microsomes (HLM) are a valuable in vitro system for investigating drug metabolism nih.govresearchgate.netsemanticscholar.org. Studies using HLM have shown that this compound undergoes biotransformation through aromatic and aliphatic monohydroxylation and dealkylation nih.govresearchgate.net. These studies are crucial for understanding how the human body processes the compound.
The apparent Km,u and Vmax of this compound clearance in HLM were determined to be 9 µM and 3280 pmol/mg/min, respectively nih.govresearchgate.net. This data predicts an in vivo hepatic clearance of 0.94 L/h, classifying this compound as a low-clearance compound in humans nih.govresearchgate.net. This suggests that metabolism is likely nonsaturable at targeted plasma concentrations nih.govresearchgate.net.
Recombinant Cytochrome P450 Enzyme Profiling
Recombinant cytochrome P450 (CYP) enzymes are used to identify the specific enzymes involved in a drug's metabolism nih.govresearchgate.net. Studies utilizing recombinant P450 enzymes, in conjunction with P450-selective inhibitors in HLM and hepatocyte cultures, have revealed the major involvement of CYP3A4, CYP2C9, CYP2C8, and CYP1A2 in this compound metabolism nih.govresearchgate.net.
The inhibitory effect of this compound on six major P450 enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) has also been evaluated using P450-specific marker reactions in pooled HLM nih.govresearchgate.net. Ki,u values for this compound against CYP2C8, CYP2C19, and CYP3A4 were found to be >10 µM nih.govresearchgate.net. Lower Ki,u values were observed against CYP2D6 (0.43 µM) and CYP1A2 (8.7 µM) nih.govresearchgate.net.
Here is a table summarizing the involvement and inhibition of Cytochrome P450 enzymes in this compound metabolism:
| CYP Enzyme | Major Involvement in Metabolism | Inhibition (Ki,u µM) |
| CYP1A2 | Yes | 8.7 |
| CYP2C8 | Yes | >10 |
| CYP2C9 | Yes | >10 |
| CYP2C19 | No data | >10 |
| CYP2D6 | No data | 0.43 |
| CYP3A4 | Yes | >10 |
Computational and Molecular Docking Approaches
Computational methods, including molecular docking, are increasingly used in preclinical research to predict drug-target interactions and understand binding mechanisms nih.govnih.govmdpi.com. Molecular docking studies have been conducted for this compound, for instance, to investigate its potential interaction with the hERG potassium channel nih.gov. Docking analysis using a cryo-EM structure of hERG implicated residues such as F557, S624, and Y652 in this compound binding, with a weaker contribution from F656 nih.gov. These studies provide insights into the structural basis of this compound's interactions with specific proteins nih.gov.
Animal Models in Neurological and Neuropsychiatric Disorders
Animal models are essential for evaluating the in vivo efficacy and pharmacological effects of drug candidates in complex biological systems that mimic human diseases creative-biolabs.comnews-medical.netmdpi.com.
Rodent Models of Parkinsonian Syndrome
Rodent models, particularly those utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) to induce parkinsonism, are commonly used to study potential therapies for Parkinson's disease and its complications nih.govneurology.orgfrontiersin.org. This compound has been extensively studied in 6-OHDA-lesioned rat models nih.govneurology.orgfrontiersin.org.
In 6-OHDA-lesioned rats, this compound has shown antidyskinetic properties nih.govneurology.org. Studies demonstrated that this compound attenuated the shortening in motor response duration induced by chronic levodopa (B1675098) treatment neurology.org. This compound alone or in combination with levodopa/benserazide stimulated cell proliferation in the subgranular zone of the dentate gyrus and the subventricular zone of the striatum in the lesioned hemisphere nih.gov. Combined treatment also stimulated doublecortin levels in the subgranular zone of the dentate gyrus nih.gov. These findings suggest potential antidepressant-like and restorative properties in parkinsonism nih.gov.
This compound has also been evaluated in rodent models of Rett syndrome, a neurological disorder. In three different mouse models of Rett syndrome, this compound reduced the incidence of apnea (B1277953) to approximately 15% of pretreatment levels and corrected irregular breathing patterns rettsyndromenews.comsigmaaldrich.comresearchgate.net. When administered for 7 or 14 days, apnea decreased to 25-33% of the incidence seen with vehicle sigmaaldrich.comresearchgate.net.
Assessment of L-DOPA-Induced Dyskinesia (LID)
A significant complication of long-term L-DOPA therapy in Parkinson's disease is the development of L-DOPA-induced dyskinesia (LID), characterized by involuntary movements. In 6-OHDA lesioned rats, chronic L-DOPA administration induces abnormal involuntary movements (AIMs), which serve as a preclinical correlate of LID. frontiersin.orgd-nb.info AIMs are typically assessed and scored based on their severity and subtype, including axial, limb, and orolingual dyskinesias. d-nb.infonih.gov
Preclinical studies in 6-OHDA lesioned rats have investigated this compound's effects on LID. Local administration of this compound into the subthalamic nucleus (STN) of these rats effectively attenuated all subtypes of L-DOPA-induced dyskinesias, including axial, limb, and orolingual movements. nih.gov Systemic administration of this compound has also been shown to counteract the development of AIMs induced by chronic L-DOPA treatment in certain genetic strains of 6-OHDA lesioned rats. frontiersin.orgexcli.de
Primate Models of Parkinsonian Syndrome
Primate models, particularly those utilizing MPTP, are considered highly relevant for preclinical Parkinson's disease research due to the close anatomical and physiological similarities between primate and human basal ganglia. researchgate.netnih.gov These models more accurately replicate the complex motor circuitry and the manifestation of motor complications observed in human patients. researchgate.netnih.gov
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Lesioned Monkeys
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to non-human primates induces a parkinsonian syndrome characterized by the degeneration of dopaminergic neurons in the substantia nigra, similar to the pathology seen in Parkinson's disease. researchgate.netneurology.org MPTP-lesioned monkeys develop parkinsonian features, including tremors and bradykinesia, and are susceptible to developing LID when treated with L-DOPA, making them a valuable model for evaluating anti-dyskinetic compounds. researchgate.netneurology.org
This compound has been evaluated in MPTP-lesioned cynomolgus monkeys exhibiting a moderate to severe parkinsonian syndrome and LID. researchgate.net
Evaluation of Motor Complications and Dyskinesias
In MPTP-lesioned monkeys, the evaluation of motor complications primarily focuses on assessing the severity and characteristics of L-DOPA-induced dyskinesias. This is typically done through observational scoring scales that quantify the intensity and distribution of involuntary movements. researchgate.netneurology.org
Studies in MPTP-lesioned monkeys demonstrated that this compound significantly reduced mean dyskinetic scores induced by L-DOPA. researchgate.net For instance, in one study, this compound at doses of 1 and 2 mg/kg significantly reduced mean dyskinetic scores, while a dose of 0.2 mg/kg did not. researchgate.net Higher doses (4 and 8 mg/kg) were noted to reduce the L-DOPA-induced locomotor response. researchgate.net When administered daily for two weeks in combination with L-DOPA, this compound (1 mg/kg) showed a sustained anti-dyskinetic effect while maintaining the anti-parkinsonian efficacy of L-DOPA. researchgate.net The anti-dyskinetic effect of this compound was observed to be more pronounced against choreiform dyskinesias compared to dystonic dyskinesias in MPTP monkeys. neurology.org
Genetic Mouse Models of Rett Syndrome
Rett Syndrome is a severe neurodevelopmental disorder predominantly affecting females and is primarily caused by mutations in the X-linked MECP2 gene. nih.govresearchgate.netatsjournals.orgbiospace.com Genetic mouse models with mutations or deficiencies in the Mecp2 gene are utilized to study the underlying mechanisms of Rett Syndrome and evaluate potential therapeutic interventions. nih.govatsjournals.orgresearchgate.net These models recapitulate many of the neurological symptoms observed in human patients, including respiratory dysfunction. nih.govresearchgate.netatsjournals.org
Mecp2-Deficient Heterozygous Female Mice
Mecp2-deficient heterozygous female mice (such as the MeCP2Jae/+ and Mecp2Bird/+ strains, and those with the R168X mutation) are key models for studying Rett Syndrome. nih.govatsjournals.orgresearchgate.net These mice exhibit characteristic respiratory abnormalities, including frequent apneas and irregular breathing patterns. nih.govresearchgate.netatsjournals.org
Preclinical research has shown that this compound has a notable effect on respiratory function in these models. Studies in MeCP2-deficient heterozygous female mice demonstrated that this compound significantly reduced the incidence of apnea and corrected the irregular breathing pattern. nih.govresearchgate.netnih.gov For example, in MeCP2Jae/+ and Mecp2Bird/+ mice, this compound (5.0 mg/kg) significantly reduced the incidence of apnea from a baseline of 143 ± 31/h to 20 ± 8/h (P = 0.001). nih.govresearchgate.net The irregularity score also decreased significantly from 0.34 ± 0.07 to 0.06 ± 0.01 (P < 0.0001). nih.govresearchgate.net In some cases, this compound treatment reduced apnea and irregularity scores to levels comparable to those seen in wild-type mice. nih.govresearchgate.net Similar beneficial effects on apnea incidence and breathing irregularity were observed in Mecp2R168X/+ mice over a 2-week treatment period. nih.gov
Data Tables
Below are interactive tables summarizing some of the quantitative findings from preclinical studies with this compound.
Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia in MPTP Monkeys
| This compound Dose (mg/kg) | Effect on Mean Dyskinetic Scores |
| 0.2 | No significant reduction |
| 1 | Significantly reduced |
| 2 | Significantly reduced |
| 4 | Reduced L-DOPA locomotor response |
| 8 | Reduced L-DOPA locomotor response |
Source: researchgate.net
Table 2: Effect of this compound on Respiratory Parameters in Mecp2-Deficient Heterozygous Female Mice
| Parameter | Baseline (Vehicle) | This compound (5.0 mg/kg) | Statistical Significance (P value) |
| Apnea Incidence (/h) | 143 ± 31 | 20 ± 8 | 0.001 |
| Irregularity Score | 0.34 ± 0.07 | 0.06 ± 0.01 | < 0.0001 |
Source: nih.govresearchgate.net
Mecp2 Null Male Mice and Specific Knock-in Models
Preclinical studies evaluating this compound in the context of Rett syndrome have utilized mouse models carrying mutations in the Mecp2 gene, which is associated with the disorder. These models include Mecp2 null male mice and heterozygous female mice from different strains (Bird and Jaenisch), as well as knock-in heterozygous female mice with a common nonsense mutation (R168X) found in human patients. researchgate.netnih.govresearchgate.netern-ithaca.eu Mecp2 null male mice exhibit neurological symptoms that mimic aspects of Rett syndrome. biorxiv.org These models are used to study the effects of potential therapies on various symptoms, including respiratory abnormalities and motor deficits. researchgate.netnih.govresearchgate.netern-ithaca.eurettsyndromenews.com
Animal Models Relevant to Attention Deficit/Hyperactivity Disorder (ADHD)
Animal models relevant to ADHD have been employed to investigate the potential anti-ADHD effects of this compound. These models aim to replicate core symptoms of ADHD, such as impulsivity and hyperactivity. researchgate.net
Juvenile Rat Models of Impulsivity
Juvenile rat models of impulsivity have been used to assess this compound's impact on impulsive behavior. researchgate.netnih.govresearchgate.net Impulsivity, characterized by an intolerance to delayed gratification, is a core symptom of ADHD. researchgate.net The capacity to wait for a food reward in a T-maze procedure serves as an operational measure of impulsive-related behavior in these models. researchgate.netnih.gov In juvenile rats, this compound has shown promising results in improving tolerance to a delay of reward, indicating a reduction in impulsivity. researchgate.netnih.govresearchgate.netresearchgate.net This effect was observed at low doses, starting at 0.03 mg/kg, with corresponding plasma levels of approximately 11 nM. researchgate.netnih.govresearchgate.net
Neonatal 6-OHDA Lesioned Rats
Neonatal 6-hydroxydopamine (6-OHDA) lesioned rats are considered to model aspects of ADHD, specifically hyperactivity. researchgate.netnih.gov The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, and when administered neonatally, it can lead to slight hyperactivity in adulthood. researchgate.netnih.gov This model is responsive to psychostimulants with a decrease in activity, which is characteristic of the response seen in ADHD patients. researchgate.net this compound has been tested in this model and has shown support for anti-ADHD activity, decreasing hyperactivity. researchgate.netnih.govresearchgate.net
Advanced Preclinical Measurement Techniques
Advanced preclinical measurement techniques are crucial for quantifying the behavioral and physiological effects of compounds like this compound in animal models.
Behavioral Phenotyping Assays (e.g., Rotational Behavior, Locomotor Activity, Forced Swim Test, T-maze)
Behavioral phenotyping assays are widely used to assess various aspects of animal behavior relevant to neurological disorders. The T-maze has been utilized to measure impulsivity in juvenile rats by evaluating their choice between immediate small rewards and delayed large rewards. researchgate.netnih.govresearchgate.net Locomotor activity is commonly assessed using techniques such as open-field recording to measure the total distance traveled. researchgate.netnih.gov This can provide insights into hyperactivity or hypoactivity. Rotational behavior is a measure often used in unilateral 6-OHDA lesioned rat models, which exhibit a postural bias towards the lesioned side. nih.govresearchgate.netneurology.orgmdbneuro.com this compound has been shown to counteract L-DOPA-induced supersensitized rotational behavior in unilaterally 6-OHDA-lesioned rats. nih.govresearchgate.net The forced swim test is another assay used to assess depression-like behavior, measured by the duration of immobility. nih.govresearchgate.netresearchgate.netmdpi.compharmacologydiscoveryservices.com this compound has been found to significantly reduce immobility in the modified forced swim test in unilaterally 6-OHDA-lesioned rats. nih.govresearchgate.netresearchgate.net
Respiratory Pattern Analysis (e.g., Whole-body Plethysmography)
Respiratory pattern analysis, particularly using whole-body plethysmography, is a key technique for evaluating breathing abnormalities in animal models, especially in the context of Rett syndrome. researchgate.netnih.gov Whole-body plethysmography allows for the determination of respiratory patterns, including the incidence of apnea and the regularity of breathing. researchgate.netnih.gov Studies using this technique have shown that this compound can reduce the incidence of apnea and correct irregular breathing patterns in Mecp2 mutant mouse models of Rett syndrome. researchgate.netnih.govrettsyndromenews.comnewron.comrettsyndrome.eubiorxiv.orgnih.gov this compound reduced the incidence of apnea in all three tested Rett syndrome mouse models to approximately 15% of their pretreatment levels. researchgate.netnih.gov The irregular breathing pattern was corrected to that of wild-type littermates. researchgate.netnih.gov In longer-term studies (7 or 14 days), apnea decreased to 25-33% of the incidence seen with vehicle. researchgate.netnih.gov
Data Tables
Table 1: Effects of this compound on Apnea Incidence in Rett Syndrome Mouse Models
| Mouse Model Strain (Mecp2 Mutation) | Apnea Incidence (% of Pretreatment) - Acute | Apnea Incidence (% of Vehicle) - Chronic (7 or 14 days) | Citation |
| Bird and Jaenisch (Heterozygous Female) | ~15% | 25-33% | researchgate.netnih.gov |
| Jaenisch (Null Male) | ~15% | 25-33% | researchgate.netnih.gov |
| R168X (Knock-in Heterozygous Female) | ~15% | 25-33% | researchgate.netnih.gov |
Table 2: Effects of this compound on Impulsivity in Juvenile Rats (T-maze)
| Behavior Measured | Effect of this compound | Starting Dose for Effect | Citation |
| Tolerance to delay of reward (reduced impulsivity) | Improved | 0.03 mg/kg (plasma levels ~11 nM) | researchgate.netnih.govresearchgate.net |
Table 3: Effects of this compound on Locomotor Activity in Neonatal 6-OHDA Lesioned Rats
Table 4: Effects of this compound in the Modified Forced Swim Test in Unilaterally 6-OHDA Lesioned Rats
| Model | Behavior Measured | Effect of this compound | Citation |
| Unilaterally 6-OHDA Lesioned Rats | Immobility (depression-like behavior) | Significantly reduced | nih.govresearchgate.netresearchgate.net |
Brain Microdialysis for Extracellular Neurotransmitter Concentrations
Brain microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of the brain in vivo mhmedical.comnih.gov. This method involves implanting a small probe with a semipermeable membrane into a specific brain region. A physiological solution is perfused through the probe, and substances from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected and analyzed mhmedical.comnih.gov.
Studies using brain microdialysis have investigated the effects of this compound on extracellular neurotransmitter levels. One study noted that microdialysis revealed free brain concentrations of this compound at active doses were below its affinity for 5-HT1A receptors, despite electrophysiological evidence suggesting significant 5-HT1A receptor activation researchgate.net. This finding suggested that a classical pharmacokinetic-pharmacodynamic relationship based solely on free brain concentrations might be less appropriate for this compound than target engagement pharmacodynamic readouts researchgate.net. Microdialysis is a powerful tool for monitoring steady-state extracellular levels of neurotransmitters and has been used to decipher the mechanism of action of drugs affecting neurotransmitter systems nih.gov.
In Vivo Electrophysiology (e.g., Mid-brain Raphe Firing Rate)
In vivo electrophysiology involves recording the electrical activity of neurons in living animals. This technique allows researchers to assess how pharmacological agents like this compound influence neuronal firing rates and patterns in specific brain regions biorxiv.orgnih.gov. The mid-brain raphe nuclei, particularly the dorsal and median raphe, are major sources of serotonergic neurons that project throughout the brain and are often studied using electrophysiological methods biorxiv.orgfrontiersin.org.
Electrophysiological experiments have been conducted to evaluate this compound's effects on neuronal activity, particularly in the mid-brain raphe. One study reported that electrophysiological experiments in mid-brain raphe serotonergic cells, paralleled by plasma sampling, showed approximately 60% inhibition of firing rate at a specific plasma concentration of this compound researchgate.net. This inhibition indicated significant activation of 5-HT1A receptors, which are known to regulate the firing of serotonergic neurons researchgate.netresearchgate.net. This finding contrasted with the low free brain concentrations observed in microdialysis, highlighting the complexity of this compound's pharmacodynamics researchgate.net. Studies have shown that 5-HT1A receptor agonists can influence the firing activity of raphe neurons researchgate.netunife.it.
Neuroanatomical and Cellular Proliferation Studies (e.g., Adult Neurogenesis)
Neuroanatomical studies involve examining the structure of the nervous system, while cellular proliferation studies assess the rate of cell division. These methods are used to investigate the impact of compounds on neuronal populations and processes like adult neurogenesis, the generation of new neurons in the adult brain nih.govki.senih.gov. Adult neurogenesis primarily occurs in specific brain regions, including the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) nih.govki.seosti.govresearchgate.net.
Histological studies have been performed to evaluate this compound's effects on cell proliferation and neurogenesis. In experimental models of Parkinsonism, this compound treatment has been shown to increase cell proliferation in the SGZ of the dentate gyrus and in the SVZ, particularly in the lesioned hemisphere nih.govki.seresearchgate.net. Measurements using markers like BrdU (bromodeoxyuridine) and Ki-67 have supported these findings, indicating an increase in proliferating cells nih.govresearchgate.netresearchgate.net. This compound, alone or in combination with L-DOPA/benserazide, stimulated cell proliferation in these neurogenic niches nih.govresearchgate.net. Combined treatment also stimulated doublecortin levels in the SGZ, a marker associated with immature neurons researchgate.net. These observations suggest that this compound may have restorative properties by influencing adult neurogenesis researchgate.net. The effects on cell proliferation and neurogenesis are reminiscent of those observed with certain antidepressant therapies nih.govresearchgate.net.
Data from these studies highlight the multifaceted approach taken in preclinical research to understand this compound's potential effects on the brain, utilizing techniques that assess neurotransmitter dynamics, neuronal activity, and structural plasticity.
Preclinical Efficacy and Mechanistic Insights in Disease Models
Modulation of Motor Function in Parkinsonian Models
Preclinical research utilizing rodent and nonhuman primate models of Parkinson's disease has investigated Sarizotan's ability to modulate motor function, particularly in the context of L-DOPA-induced motor complications. neurology.orgnih.gov
Attenuation of L-DOPA-Induced Dyskinesias
Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkeys, a model for Parkinson's disease, demonstrated that this compound significantly reduced levodopa-induced choreiform dyskinesias. neurology.orgnih.govnih.gov For instance, a dose of 2 mg/kg orally reduced dyskinesias by a notable percentage. neurology.org Another study in MPTP monkeys showed that this compound at doses of 1 and 2 mg/kg significantly reduced mean dyskinetic scores, while a lower dose of 0.2 mg/kg did not. nih.gov The time course of plasma this compound concentrations correlated with the maximal reduction of dyskinesias. nih.gov Chronic daily administration of this compound (1 mg/kg) for two weeks in combination with L-DOPA in MPTP monkeys maintained a sustained antidyskinetic effect. nih.gov
Data from MPTP Monkey Studies on L-DOPA-Induced Dyskinesias:
| Model | This compound Dose (mg/kg) | Effect on Dyskinesias | Citation |
| MPTP Monkey | 2 (PO) | Reduced by 91 ± 5.9% | neurology.org |
| MPTP Monkey | 1 (SC) | Significantly reduced | nih.gov |
| MPTP Monkey | 2 (SC) | Significantly reduced | nih.gov |
| MPTP Monkey | 0.2 (SC) | No significant effect | nih.gov |
| MPTP Monkey (Chronic) | 1 (daily for 2 weeks) | Sustained reduction | nih.gov |
Influence on Motor Response Duration
In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease, chronic L-DOPA treatment can lead to a shortening of the motor response duration. neurology.org this compound (2.5 mg/kg orally) was found to attenuate this shortening effect, effectively normalizing the response duration induced by chronic L-DOPA therapy. neurology.org Acute administration of this compound did not affect the acute rotational response to levodopa (B1675098) in these rats. neurology.org
Serotonergic System as a Primary Mechanism for Motor Effects
The motoric effects of this compound in both rodent and primate parkinsonian models, including the attenuation of dyskinesias and the normalization of motor response duration, were shown to be blocked by the selective 5-HT1A antagonist WAY100635. neurology.org This indicates that the observed responses to this compound were likely mediated at the 5-HT1A autoreceptor. neurology.org Serotonergic neurons in the basal ganglia are known to influence dopaminergic mechanisms and motor function. neurology.orgnih.gov In advanced Parkinson's disease, with significant dopaminergic denervation, serotonergic terminals can convert exogenous L-DOPA to dopamine (B1211576), contributing to dysregulated dopamine release and L-DOPA-induced dyskinesias. nih.govmdpi.come-jmd.org The activation of 5-HT1A autoreceptors by agonists like this compound is hypothesized to reduce dopamine release from these serotonergic terminals, thereby dampening synaptic dopamine peaks and reducing dyskinesias. nih.govmdpi.com
Impact on Respiratory Dysregulation in Rett Syndrome Models
Respiratory disturbances, including apnea (B1277953) and irregular breathing patterns, are common and debilitating features of Rett syndrome. nih.govnih.govatsjournals.orgnih.gov Preclinical studies using mouse models of Rett syndrome have investigated the effects of this compound on these respiratory symptoms. nih.govnih.govatsjournals.org
Reduction of Apnea Episodes
Studies in three different mouse models of Rett syndrome (Bird and Jaenisch strains of Mecp2-deficient heterozygous female mice, Jaenisch strain Mecp2 null male mice, and knock-in heterozygous female mice with the R168X mutation) showed that this compound significantly reduced the incidence of apnea. nih.govnih.govatsjournals.orgresearchgate.net Acute administration of this compound (10.0 mg/kg) reduced the incidence of apnea to approximately 15% of pretreatment levels in all three models. nih.govnih.govatsjournals.org When administered for 7 or 14 days, apnea incidence decreased to 25% to 33% of the incidence seen with vehicle. nih.govnih.govatsjournals.org For example, in null male mice, the incidence of apnea fell from 200 ± 42 to 30 ± 16 per hour with this compound treatment. nih.gov
Data from Rett Syndrome Mouse Studies on Apnea Episodes:
| Mouse Model | Treatment Duration | Apnea Incidence (% of pretreatment/vehicle) | Citation |
| Mecp2-deficient heterozygous female | Acute | ~15% | nih.govnih.govatsjournals.org |
| Mecp2 null male | Acute | ~15% (from 200 ± 42 to 30 ± 16/h) | nih.govnih.govatsjournals.org |
| R168X knock-in heterozygous female | Acute | ~15% | nih.govnih.govatsjournals.org |
| Mecp2-deficient heterozygous female | 7 or 14 days | 25-33% | nih.govnih.govatsjournals.org |
| Mecp2 null male | 7 or 14 days | 25-33% | nih.govnih.govatsjournals.org |
| R168X knock-in heterozygous female | 7 or 14 days | 25-33% | nih.govnih.govatsjournals.org |
Correction of Irregular Breathing Patterns
In addition to reducing apnea episodes, this compound treatment in the Rett syndrome mouse models also corrected the irregular breathing patterns, restoring them to a pattern similar to that of wild-type littermates. nih.govnih.govatsjournals.orgresearchgate.net The irregularity score of the respiratory frequency was significantly reduced in Mecp2 knockout mice. nih.gov This suggests that this compound helped to normalize the rhythmicity of respiration in these models.
Role of 5-HT1A Receptors in Brainstem Respiratory Control (e.g., Kölliker-Fuse nucleus)
Studies have investigated the effects of this compound on respiratory function, particularly in the context of conditions characterized by respiratory irregularities, such as Rett syndrome. The Kölliker-Fuse (KF) nucleus in the brainstem is a key region involved in the control of expiratory neuron activity and the regularity of the respiratory cycle nih.govnih.gov. Research in mouse models of Rett syndrome has explored the potential of 5-HT1A agonists, including this compound, to modulate breathing patterns.
Local microinjection of a 5-HT1A agonist into the KF nucleus in a mouse model of Rett syndrome reduced the number of apneas and irregularity scores, suggesting that this region is a potential target site for this compound's beneficial effects on breathing rhythm nih.gov. Furthermore, blocking 5-HT1A receptors in the KF of wild-type mice increased respiratory irregularity during normal breathing, indicating a role for endogenous 5-HT1A activity in maintaining rhythm regularity nih.gov. This compound (at a dose of 10.0 mg/kg) was found to be effective in improving respiration in null male mice, significantly reducing the incidence of apnea and irregularity scores nih.gov.
Table 1: Effects of this compound on Respiration in Null Male Mice (10.0 mg/kg) nih.gov
| Parameter | Baseline | This compound | P-value |
| Apneas per hour | 200 ± 42 | 30 ± 16 | 0.003 |
| Respiratory Irregularity (Variance) | 0.55 ± 0.21 | 0.11 ± 0.05 | 0.048 |
| Respiratory Frequency (bpm) | 220 ± 13 | 192 ± 12 | 0.094 |
In heterozygous female mice, this compound also resulted in a decrease in the irregularity score and significantly increased respiratory frequency nih.gov. These findings suggest that this compound, through its action on 5-HT1A receptors, potentially within the Kölliker-Fuse nucleus, can positively influence respiratory rhythm and reduce apneas in relevant preclinical models nih.govresearchgate.net.
Neuropsychiatric-Related Preclinical Observations
Antidepressant-like Behavioral Effects in Lesioned Animal Models
Preclinical studies have investigated this compound's potential antidepressant-like properties, particularly in animal models relevant to neuropsychiatric conditions often associated with neurodegenerative disorders like Parkinson's disease. Depression is a common non-motor symptom in Parkinson's disease. nih.gov
In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a model mimicking aspects of Parkinsonism, this compound was found to significantly reduce immobility in the modified forced swim test, a behavioral measure indicative of antidepressant-like activity nih.govresearchgate.netnih.govukolegija.lt. At the same dose, this compound did not affect measures of anxiety-like behavior in these lesioned rats researchgate.netnih.govukolegija.lt. These results suggest that this compound may possess antidepressant-like effects in the context of experimental Parkinsonism nih.govnih.gov.
Reduction of Impulsivity in ADHD Models
This compound's potential effects on impulsivity have been explored in animal models of Attention Deficit/Hyperactivity Disorder (ADHD). A pharmaco-EEG profile of this compound in vivo showed similarities to that of methylphenidate, a medication used for ADHD nih.govresearchgate.net.
In juvenile rats, this compound was tested for its effects on impulsivity using a T-maze task that measures the choice between a large delayed reward and a small immediate reward. Encouraging results were observed, with effects starting at a dose of 0.03 mg/kg nih.govresearchgate.net. Studies in rats treated neonatally with 6-OHDA, another model supporting anti-ADHD activity, also showed effects starting at 0.3 mg/kg nih.govresearchgate.net.
However, microdialysis studies indicated that the free brain concentration of this compound at these active doses was below its affinity for 5-HT1A receptors, which were initially assumed to be the primary target nih.govresearchgate.net. Electrophysiological experiments in mid-brain raphe serotonergic cells, alongside plasma sampling, showed a significant inhibition of firing rate (approximately 60%), indicative of significant 5-HT1A receptor activation, at a plasma concentration of 76 nM nih.govresearchgate.net. Brain homogenate concentrations of this compound were similar to total blood levels but significantly higher than free extracellular fluid concentrations nih.govresearchgate.net. These data suggest that this compound may exert potential anti-ADHD effects at low doses, and that target engagement pharmacodynamic readouts might be more appropriate than classical pharmacokinetic-pharmacodynamic relationships based on free brain concentrations in this context nih.govresearchgate.net.
Evidence of Neurogenesis Modulation
Research has indicated that this compound may modulate neurogenesis, the process of generating new neurons. This is of interest given that impaired neurogenesis has been implicated in certain neuropsychiatric disorders and that antidepressant treatments are known to affect this process ki.se.
In unilaterally 6-OHDA-lesioned rats, this compound, administered alone or in combination with L-DOPA/benserazide, stimulated cell proliferation in both the subgranular zone of the dentate gyrus and the subventricular zone of the striatum in the lesioned hemisphere nih.govresearchgate.netnih.govukolegija.lt. These regions are known neurogenic areas in the adult mammalian brain googleapis.com. Combined treatment with this compound and L-DOPA/benserazide also stimulated doublecortin levels in the subgranular zone of the dentate gyrus, a marker associated with immature neurons nih.govresearchgate.netnih.govukolegija.lt. These histological findings on cell proliferation are considered reminiscent of effects observed after various antidepressant therapies nih.govresearchgate.netnih.govukolegija.lt.
Proposed Underlying Neurobiological Mechanisms
Serotonergic-Dopaminergic System Interactions in Basal Ganglia Circuitry
This compound's pharmacological profile, acting on both serotonergic (specifically 5-HT1A) and dopaminergic (D2-like) receptors, suggests that its effects are mediated through the complex interactions between these neurotransmitter systems, particularly within the basal ganglia circuitry wikipedia.orgnih.gov. The basal ganglia are a group of subcortical nuclei crucial for motor control, cognition, and emotion, and they receive significant innervation from both the dorsal raphe nucleus (serotonergic) and the substantia nigra pars compacta (dopaminergic) nih.govnih.govfrontiersin.orgresearchgate.net.
The serotonergic system has a modulatory role on dopaminergic neurotransmission in the central nervous system uef.fi. 5-HT receptors, including 5-HT1A receptors, are located on both dopaminergic neurons and GABAergic interneurons, allowing for direct and indirect modulation of dopamine release uef.fi. In the striatum, increased serotonin (B10506) concentrations can facilitate dopamine release from dopaminergic projections frontiersin.org.
This compound's activity as a 5-HT1A agonist and D2-like receptor partial agonist/antagonist suggests it can influence the balance and activity within the basal ganglia circuits wikipedia.orgnih.govmdpi.com. These interactions are particularly relevant in conditions like Parkinson's disease, which involves significant dopaminergic neurodegeneration and where serotonergic dysfunction also occurs nih.govnih.gov. The ability of this compound to modulate both systems is thought to contribute to its observed preclinical effects, such as its potential antidyskinetic properties and antidepressant-like activity in models of Parkinsonism nih.govuef.fimdpi.com. The precise mechanisms underlying the interplay between serotonergic and dopaminergic systems in mediating this compound's effects in various preclinical models continue to be an area of research nih.govuef.fi.
Contributions of Autoreceptor versus Postsynaptic Receptor Activation
This compound acts as a 5-HT1A receptor agonist and a partial agonist at D2-like receptors (including D2, D3, and D4 subtypes, with higher affinity for D3 and D4) nih.gov. The 5-HT1A receptors are located both on the cell bodies and dendrites of serotonergic neurons (as autoreceptors) and on postsynaptic neurons wikipedia.orgwikipedia.org. Autoreceptors typically regulate the release of their corresponding neurotransmitter through negative feedback wikipedia.org. Stimulation of 5-HT1A autoreceptors inhibits the release of serotonin wikipedia.org. Conversely, activation of postsynaptic 5-HT1A receptors can have various effects depending on their location and the type of neuron they are on wikipedia.orgcsic.es.
Research suggests that the effects of 5-HT1A receptor agonists can be biphasic, with lower doses potentially decreasing serotonin release via autoreceptor activation and higher doses potentially increasing postsynaptic receptor activity by directly stimulating them wikipedia.org. Studies investigating this compound's mechanism in the context of L-DOPA-induced dyskinesias (LID) in Parkinson's models have suggested that its antidyskinetic effects could be partly attributed to the inhibitory action on 5-HT1A autoreceptors, which may regulate the release of dopamine formed from exogenous L-DOPA in serotonin neurons nih.gov. Co-treatment with a 5-HT1A receptor antagonist has been shown to inhibit the antidyskinetic and sensitizing effects of this compound in these models nih.gov. Additionally, some effects of this compound on dyskinesia and dystonia appear to be counteracted by D3 receptor agonism nih.gov.
Potential for Neuroprotection in Specific Experimental Contexts
While primarily investigated for symptomatic relief, some preclinical studies explored the potential for neuroprotective effects of this compound. In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rat models, a common model for Parkinson's disease, this compound was found to stimulate cell proliferation in the subgranular zone of the dentate gyrus and the subventricular zone of the striatum in the lesioned hemisphere nih.gov. Cell proliferation in these areas is associated with neurogenesis nih.gov. Combined treatment with this compound and L-DOPA/benserazide also stimulated doublecortin levels in the subgranular zone of the dentate gyrus, another indicator related to neurogenesis nih.gov. These findings suggest that this compound may possess some restorative properties in Parkinsonism models nih.gov.
In the context of Rett syndrome, preclinical studies in various genetic mouse models demonstrated that this compound could significantly reduce the incidence of apnea and correct irregular breathing patterns rettsyndromenews.comnih.gov. For instance, in three different Rett syndrome mouse models, this compound reduced apnea incidence to approximately 15% of pretreatment levels nih.gov. When administered chronically for 7 or 14 days, apnea decreased to 25% to 33% of the incidence seen with vehicle treatment nih.gov. These beneficial effects on respiratory disturbances occurred without significantly altering breathing frequency nih.gov. These preclinical results in Rett syndrome models were considered promising and led to clinical trials rettsyndromenews.comnih.gov.
The preclinical data on this compound highlight its complex interaction with serotonergic and dopaminergic systems, demonstrating efficacy in reducing dyskinesias in Parkinson's models and ameliorating respiratory issues in Rett syndrome models. The observed effects on cell proliferation in a Parkinson's model also suggested a potential for neurorestorative effects.
Here is a summary of preclinical findings on this compound's effects in disease models:
| Disease Model (Animal) | Key Finding | Proposed Mechanism Involvement | Source |
| Parkinson's (6-OHDA-lesioned rat) | Attenuated L-DOPA-induced dyskinesias and sensitized rotational behavior. | Inhibition of 5-HT1A autoreceptors, D3 receptor interactions. | nih.gov |
| Parkinson's (6-OHDA-lesioned rat) | Stimulated cell proliferation in subgranular zone and subventricular zone. | Potential neurorestorative properties. | nih.gov |
| Parkinson's (MPTP-treated monkey) | Reduced L-DOPA-induced dyskinesia. | 5-HT1A agonism, D2-like partial agonism. | researchgate.net |
| Rett Syndrome (Genetic mouse models) | Reduced incidence of apnea and corrected irregular breathing patterns. | Compensation for serotonin deficits, 5-HT1A receptor agonism. | rettsyndromenews.comnih.gov |
Translational Research Considerations and Future Preclinical Directions
Challenges in Predicting In Vivo Efficacy from In Vitro Findings
A significant hurdle in drug development is reliably predicting how a compound will behave in a living organism based on laboratory (in vitro) results. The lack of a strong correlation between in vitro and in vivo findings can delay the translation of experimental results into clinical applications. mdpi.com While in vitro studies offer cost-effective and rapid insights, they often fail to replicate the complex tissue architecture, heterogeneous cell populations, and dynamic physiological conditions present in vivo. mdpi.com Factors such as tissue optical properties and dye aggregation can also contribute to discrepancies. mdpi.com For Sarizotan, preclinical studies in animal models showed promising results for conditions like LID and respiratory issues in Rett syndrome, but these findings did not consistently translate to clinical efficacy. wikipedia.orgresearchgate.netresearchgate.net This underscores the challenge of bridging the gap between controlled in vitro conditions and the complexity of in vivo biology. mdpi.com
Methodological Refinements in Preclinical Study Design
The outcomes with this compound suggest a need for refinements in preclinical study design to enhance their predictive validity for neurological disorders. Optimizing experimental approaches and implementing stricter quality control systems are recommended for animal studies. neurodegenerationresearch.eu
Optimizing Pharmacokinetic-Pharmacodynamic Correlations in Brain Tissue
Understanding the relationship between drug concentration (pharmacokinetics, PK) and its effects (pharmacodynamics, PD) at the target site, particularly in brain tissue, is crucial for predicting efficacy. Studies with this compound in animal models of ADHD revealed challenges in establishing classical PK-PD relationships based on free brain concentrations. researchgate.netnih.gov Microdialysis studies showed that while this compound concentrations in brain homogenates were similar to total blood levels, free extracellular fluid concentrations in the brain were significantly lower (over 500-fold) than its affinity for 5-HT1A receptors, the presumed primary target. researchgate.netnih.gov In contrast, electrophysiological experiments demonstrated significant activation of 5-HT1A receptors (indicating target engagement) at plasma concentrations higher than those associated with behavioral effects in some models. researchgate.netnih.gov This suggests that for compounds like this compound, target engagement pharmacodynamic readouts may be more appropriate than relying solely on free brain concentrations for PK-PD correlations. researchgate.netnih.gov
Enhancing Predictive Validity of Animal Models for Neurological Disorders
Animal models are invaluable tools for dissecting disease mechanisms and screening compounds. neurodegenerationresearch.eu However, their predictive validity for human neurological disorders can be limited, and the translation of promising preclinical results to clinical success has often been disappointing. neurodegenerationresearch.euresearchgate.net Age-related neurodegenerative diseases, in particular, are largely human-specific, and while animal models can mimic aspects, they may not fully reproduce the complex neuropathological or clinical phenotypes observed in humans. neurodegenerationresearch.eu Factors contributing to this gap include the number of animals analyzed, gender (with a bias towards male animals in many studies), and general health conditions. neurodegenerationresearch.eu For this compound, while it showed a good preclinical profile in various animal models of PD, it was not efficacious in human trials. researchgate.net This highlights the need for more critical analysis of animal model limitations and the implementation of better protocols and quality control in preclinical studies. neurodegenerationresearch.eu Developing new or refined experimental models that overcome current limitations and conducting comparative studies with existing models are recommended to improve predictive validity. neurodegenerationresearch.eu
Identification of Novel Molecular Targets and Pathways for this compound Derivatives
Given the complex nature of neurological disorders and the multi-receptor activity of this compound (5-HT1A agonist and D2 antagonist) wikipedia.org, exploring novel molecular targets and pathways for this compound derivatives could be a fruitful avenue for future research.
Exploration of Interactions with Other Protein Targets (e.g., KIF2C in specific cellular contexts)
While this compound's primary targets are well-documented, investigations into its potential interactions with other protein targets could reveal new therapeutic possibilities. Recent structure-based virtual screening and molecular docking studies identified this compound as a potential inhibitor of Kinesin family member 2C (KIF2C). researchgate.netresearchgate.nettandfonline.com KIF2C is a protein found to have aberrant expression in certain cancer types, including glioma, suggesting it could be a therapeutic target in oncology. researchgate.nettandfonline.com Molecular dynamics simulations indicated that this compound forms stable interactions within the binding pocket of KIF2C, supporting its potential as an inhibitor. researchgate.netresearchgate.nettandfonline.com These findings, although in the context of cancer research, demonstrate the potential for this compound or its derivatives to interact with targets beyond neurotransmitter receptors, opening up possibilities for exploring its effects in other cellular contexts and disease areas.
Theoretical Implications for Understanding Neurotransmitter System Dysregulation in Disease Pathophysiology
This compound's pharmacological profile as a modulator of both serotonergic and dopaminergic systems has theoretical implications for understanding the role of neurotransmitter dysregulation in the pathophysiology of neurological disorders. Dysregulation of neurotransmitter levels, particularly dopamine (B1211576), serotonin (B10506), and noradrenaline, is implicated in conditions like Parkinson's disease and associated symptoms such as depression. binasss.sa.crfrontiersin.orgmdpi.com In PD, the progressive loss of dopaminergic neurons is central, but non-dopaminergic systems, including the serotonergic system, also play a significant role in both motor and non-motor symptoms. frontiersin.org Serotonergic dysfunction is associated with symptoms like anxiety, depression, and sleep disturbances in PD. frontiersin.org this compound's activity at 5-HT1A and D2 receptors suggests it could influence the complex interactions between these systems. wikipedia.org The observation that serotonergic neurons can convert L-DOPA to dopamine, acting as a "false transmitter," and that agonists at 5-HT1A autoreceptors can reduce this release, provides a theoretical basis for this compound's investigated role in LID. frontiersin.orgfrontiersin.org Furthermore, studies in animal models of depression in the context of experimental parkinsonism have explored how this compound might impact immobility, potentially related to its effects on serotonergic systems. nih.gov The differential responses observed in genetic rat models of depression to L-DOPA and this compound highlight that behavioral and transcriptional responses of non-dopaminergic systems to parkinsonism and L-DOPA are modified in the presence of a depressive state, underscoring the intricate interplay of neurotransmitter systems in disease pathology. frontiersin.org
Q & A
Q. What preclinical models are most effective for evaluating Sarizotan's antidepressant-like properties in Parkinson’s disease (PD) research?
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model is widely used to assess this compound's effects on depression-like behaviors and neurogenesis. Key metrics include immobility time in the modified forced swim test (mFST) and Ki-67 staining to quantify cell proliferation in the subgranular zone (SGZ) of the hippocampus . Behavioral assays should be paired with histological validation to distinguish motor effects from antidepressant activity.
Q. How is this compound synthesized, and what are the critical intermediates in its production?
this compound's pyridine core is synthesized via a lithiation/intramolecular carbolithiation sequence starting from allylic mesylate intermediates. The process involves copper-catalyzed cross-coupling and anionic cyclization to form the 3,5-disubstituted pyridine structure. Key intermediates include chloromethylpyridine (17) and aminomethylchroman (18), which are coupled to yield this compound .
Q. What methodological considerations are essential for assessing this compound's impact on neurogenesis?
Use Ki-67 immunostaining to quantify cell proliferation in the SGZ and subventricular zone (SVZ) of 6-OHDA-lesioned rats. Ensure standardized dosing (e.g., 2.5 mg/kg intraperitoneal) and control for confounders like L-DOPA co-administration. Pair histological data with behavioral assays (e.g., mFST) to correlate neurogenesis with functional outcomes .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound's preclinical efficacy and failed Phase III clinical trials?
Analyze discrepancies in trial design, such as differences in patient stratification (e.g., PD subtypes with comorbid depression) or dosing regimens. Preclinical models may overemphasize acute behavioral effects, whereas clinical endpoints (e.g., dyskinesia reduction) require longer-term evaluation. Meta-analyses of subgroup data, particularly in patients with respiratory or psychiatric comorbidities, can clarify context-dependent efficacy .
Q. What strategies optimize this compound's structure-activity relationship (SAR) for dual 5-HT1A agonism and D3 receptor modulation?
Modify the pyridine core to enhance binding affinity at 5-HT1A autoreceptors while minimizing off-target hERG channel inhibition. Use in silico docking studies to identify interactions with residues F557, S624, and Y652 in hERG, which are critical for cardiac safety. Validate SAR through in vitro receptor-binding assays and ex vivo action potential duration (APD) measurements in ventricular cardiomyocytes .
Q. What experimental frameworks address this compound's dose-dependent hERG channel inhibition in translational research?
Conduct patch-clamp electrophysiology to quantify IhERG block (IC50 ~100 nM) and assess AP triangulation in human-induced pluripotent stem cell-derived cardiomyocytes. In vivo, monitor QT intervals in non-human primates during chronic dosing. Prioritize analogs with reduced hERG affinity while retaining 5-HT1A/D3 activity through mutagenesis-guided design .
Q. How should researchers design studies to evaluate this compound's synergy with L-DOPA in PD models?
Use a factorial design to test this compound (1–2.5 mg/kg) alongside L-DOPA/benserazide. Measure thigmotaxis (peripheral/total activity ratio) and corner time in open-field tests to disentangle anxiolytic effects from motor improvements. Include rotational behavior assays to control for dyskinesia modulation. Statistical analysis should employ two-way ANOVA with Bonferroni correction for multiple comparisons .
Methodological Guidance
- Data Contradiction Analysis : When preclinical and clinical results conflict, apply sensitivity analyses to identify confounding variables (e.g., species-specific pharmacokinetics or comorbid conditions). Use funnel plots to detect publication bias in existing literature .
- Behavioral Assay Validation : Standardize mFST protocols (water depth, temperature) to minimize variability. Blind scoring and randomized treatment allocation are critical for reducing experimenter bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
